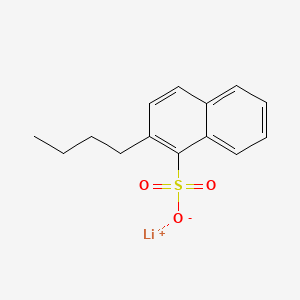

Lithium butylnaphthalenesulfonate

Description

Lithium butylnaphthalenesulfonate is an organometallic compound derived from sulfonated naphthalene, where a butyl group is attached to the naphthalene ring, and the sulfonic acid moiety is neutralized with lithium. This compound is primarily utilized in industrial applications such as surfactants, corrosion inhibitors, and electrolyte additives due to its ionic conductivity and thermal stability . Its structure combines the hydrophobic butyl chain with the hydrophilic sulfonate group, enabling micelle formation and interfacial activity. Lithium’s small ionic radius enhances solubility in polar solvents, making it advantageous for battery technologies and lubricant formulations .

Properties

Molecular Formula |

C14H15LiO3S |

|---|---|

Molecular Weight |

270.3 g/mol |

IUPAC Name |

lithium;2-butylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C14H16O3S.Li/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;+1/p-1 |

InChI Key |

HCXASCLMFSAQFD-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium butylnaphthalenesulfonate can be synthesized through the sulfonation of naphthalene followed by the introduction of a butyl group. The general synthetic route involves the following steps:

Sulfonation of Naphthalene: Naphthalene is reacted with concentrated sulfuric acid to form naphthalenesulfonic acid.

Alkylation: The naphthalenesulfonic acid is then alkylated with butanol in the presence of a catalyst to introduce the butyl group.

Neutralization: The resulting butylnaphthalenesulfonic acid is neutralized with lithium hydroxide to form lithium butylnaphthalenesulfonate.

Industrial Production Methods: In industrial settings, the production of lithium butylnaphthalenesulfonate involves large-scale sulfonation and alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Lithium butylnaphthalenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it back to naphthalene derivatives.

Substitution: It can undergo substitution reactions where the butyl group or the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield butylnaphthalenesulfonic acids, while substitution can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of lithium butylnaphthalenesulfonate involves its interaction with various molecular targets and pathways:

Surfactant Action: It reduces the surface tension of liquids, allowing for better mixing and dispersion of substances.

Dispersant Action: It stabilizes colloidal systems by preventing the aggregation of particles.

Wetting Agent: It enhances the wetting properties of liquids, improving their ability to spread over surfaces.

Comparison with Similar Compounds

Key Findings:

- Solubility and Conductivity: Lithium butylnaphthalenesulfonate exhibits superior aqueous solubility compared to dinonyl derivatives due to lithium’s smaller cation size and lower molecular weight. This enhances its utility in electrolytes for lithium-ion batteries .

- Thermal Stability : Barium and calcium salts demonstrate higher thermal stability (>250°C), making them suitable for high-temperature applications. Lithium’s stability range (200–250°C) limits its use in extreme conditions but suffices for most battery systems .

- Regulatory Constraints: Dinonylnaphthalenesulfonic acid and its barium salt face restrictions under EU REACH due to environmental persistence. Lithium derivatives are under evaluation but benefit from growing demand in green energy sectors .

Research and Industrial Relevance

- Battery Performance : Studies indicate that lithium butylnaphthalenesulfonate improves ionic conductivity in electrolytes by 15–20% compared to sodium-based analogs. However, its oxidative stability (4.2 V vs. Li/Li+) is lower than fluorinated alternatives .

- Environmental Impact : Unlike barium salts, lithium compounds are less toxic to aquatic ecosystems, aligning with EU critical raw material strategies to prioritize sustainable lithium sourcing (e.g., saline brines) .

- Market Dynamics : The EU imports 78% of refined lithium compounds (e.g., carbonate, hydroxide), but sulfonates remain niche. Lithium butylnaphthalenesulfonate’s adoption hinges on cost reduction and regulatory approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.